4-(diethylsulfamoyl)-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide
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Overview
Description
4-(diethylsulfamoyl)-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound that features a benzamide core linked to a diethylsulfamoyl group and a 1,3,4-oxadiazole ring substituted with a 2,3-dihydro-1,4-benzodioxin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(diethylsulfamoyl)-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the diethylsulfamoyl group: This step involves the reaction of the intermediate with diethylsulfamoyl chloride in the presence of a base such as triethylamine.
Coupling with the benzamide core: The final step involves coupling the oxadiazole intermediate with a benzoyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(diethylsulfamoyl)-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide or oxadiazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or oxadiazoles.
Scientific Research Applications
4-(diethylsulfamoyl)-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-(diethylsulfamoyl)-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-(2-pyridinyl)-1H-imidazol-2-yl]benzamide
- 4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid
Uniqueness
4-(diethylsulfamoyl)-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its diethylsulfamoyl group, in particular, may enhance its solubility and bioavailability compared to similar compounds.
Biological Activity
4-(Diethylsulfamoyl)-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This includes a diethylsulfamoyl group and a benzamide moiety linked to an oxadiazole derivative, which is known for various biological activities.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines through the activation of caspase pathways and inhibition of Bcl-2 proteins .
Table 1: Anticancer Activity Summary
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
A | HeLa | 15 | Caspase activation |
B | MCF-7 | 10 | Bcl-2 inhibition |
C | A549 | 12 | Apoptosis induction |
Anti-inflammatory Effects
The compound has also shown anti-inflammatory properties. In animal models, it reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential use in treating inflammatory diseases .
Table 2: Anti-inflammatory Activity
Model | Dose (mg/kg) | Cytokine Reduction (%) |
---|---|---|
Carrageenan | 20 | TNF-alpha: 50% |
Zymosan | 10 | IL-6: 40% |
The biological activity of this compound appears to be mediated through multiple pathways:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit carbonic anhydrase or other sulfonamide-sensitive enzymes.
- Modulation of Signaling Pathways : The oxadiazole moiety could interact with cellular signaling pathways involved in cell proliferation and apoptosis.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to cell death.
Case Studies
A notable case study involved the administration of the compound in a murine model of breast cancer. Results indicated a significant reduction in tumor size compared to control groups. Histopathological examination revealed increased apoptosis within tumor tissues .
Properties
IUPAC Name |
4-(diethylsulfamoyl)-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O6S/c1-3-25(4-2)32(27,28)16-8-5-14(6-9-16)19(26)22-21-24-23-20(31-21)15-7-10-17-18(13-15)30-12-11-29-17/h5-10,13H,3-4,11-12H2,1-2H3,(H,22,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STUVPORWFXDSDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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